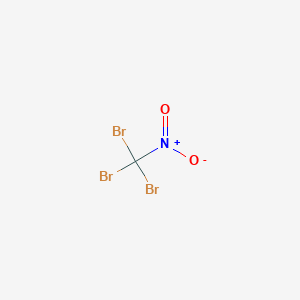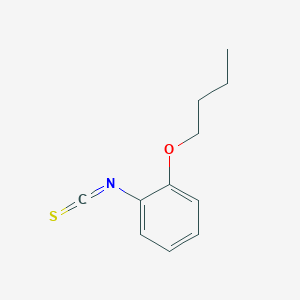
1-Butoxy-2-isothiocyanatobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butoxy-2-isothiocyanatobenzene, also known as BITC-BuO, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the isothiocyanate family, which is known for its various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. In
Wirkmechanismus
The mechanism of action of 1-Butoxy-2-isothiocyanatobenzene involves the induction of oxidative stress in cells, which leads to the activation of various signaling pathways that regulate cell growth and death. 1-Butoxy-2-isothiocyanatobenzene has been shown to increase the production of reactive oxygen species (ROS) in cancer cells, which can cause DNA damage and ultimately lead to apoptosis. Additionally, it has been found to inhibit the activity of various enzymes that are involved in cell proliferation and survival, such as matrix metalloproteinases and Akt.
Biochemical and Physiological Effects
1-Butoxy-2-isothiocyanatobenzene has been found to have various biochemical and physiological effects in cells. It has been shown to increase the expression of genes that are involved in the regulation of cell cycle and apoptosis, such as p53 and Bax. Additionally, it has been found to inhibit the expression of genes that are involved in cell proliferation and survival, such as cyclin D1 and Bcl-2.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-Butoxy-2-isothiocyanatobenzene in lab experiments is its potent anticancer activity. This compound has been shown to be effective against various cancer cell lines, making it a promising candidate for further research. Additionally, it is relatively easy to synthesize and purify, which makes it accessible for researchers.
However, there are also some limitations to using 1-Butoxy-2-isothiocyanatobenzene in lab experiments. One of the main limitations is its potential toxicity. This compound has been found to be toxic to both cancer and normal cells, which can limit its use in certain experiments. Additionally, it has a short half-life, which can make it difficult to maintain a consistent concentration in cell cultures.
Zukünftige Richtungen
For research include the development of more potent derivatives, investigating the mechanism of action, and evaluating the safety and efficacy in animal models and clinical trials.
Synthesemethoden
The synthesis method of 1-Butoxy-2-isothiocyanatobenzene involves the reaction of 1-butoxy-2-aminobenzene with thiophosgene in the presence of a base catalyst. This reaction results in the formation of 1-Butoxy-2-isothiocyanatobenzene, which can be purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
1-Butoxy-2-isothiocyanatobenzene has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is its anticancer activity. 1-Butoxy-2-isothiocyanatobenzene has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, it has been found to induce apoptosis (programmed cell death) in cancer cells, which is a crucial mechanism for preventing the growth and spread of cancer.
Eigenschaften
CAS-Nummer |
141184-30-7 |
|---|---|
Produktname |
1-Butoxy-2-isothiocyanatobenzene |
Molekularformel |
C11H13NOS |
Molekulargewicht |
207.29 g/mol |
IUPAC-Name |
1-butoxy-2-isothiocyanatobenzene |
InChI |
InChI=1S/C11H13NOS/c1-2-3-8-13-11-7-5-4-6-10(11)12-9-14/h4-7H,2-3,8H2,1H3 |
InChI-Schlüssel |
ZNRKBBLPUOWVQZ-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC=C1N=C=S |
Kanonische SMILES |
CCCCOC1=CC=CC=C1N=C=S |
Synonyme |
Benzene, 1-butoxy-2-isothiocyanato- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



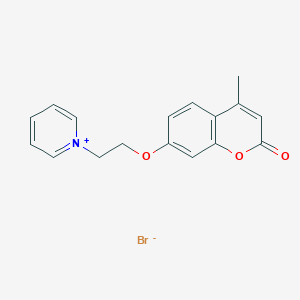
![6,11,20,25,34,39-Hexadodecyltridecacyclo[28.12.0.02,15.03,8.04,41.09,14.013,18.016,29.017,22.023,28.027,32.031,36.037,42]dotetraconta-1,3,5,7,9,11,13,15,17(22),18,20,23,25,27(32),28,30,33,35,37(42),38,40-henicosaene](/img/structure/B120697.png)

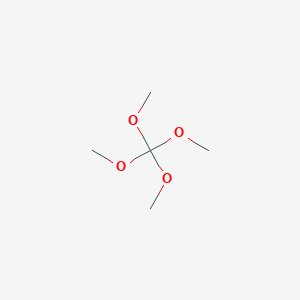


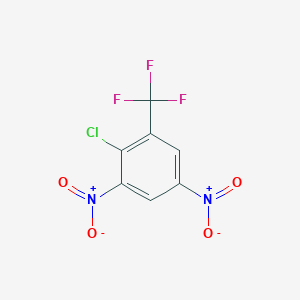
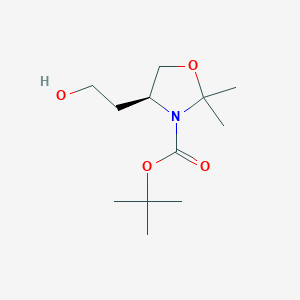
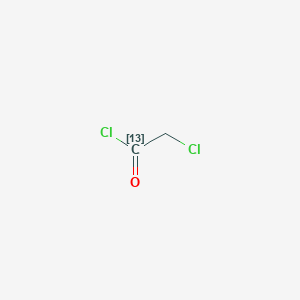
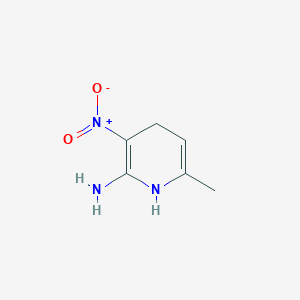

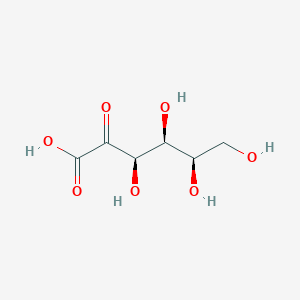
![4-[[[(4-Methylphenyl)sulfonyl]oxy]methyl]-2,6-pyridinedicarboxylic Acid 2,6-Dimethyl Ester](/img/structure/B120742.png)
